molecular formula C22H17ClN2O2S B11560423 N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-methoxy-3-methylbenzamide

N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-methoxy-3-methylbenzamide

Cat. No.: B11560423
M. Wt: 408.9 g/mol
InChI Key: HBDPXQIWJJKHDT-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-methoxy-3-methylbenzamide is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-methoxy-3-methylbenzamide typically involves multiple steps. One common method involves the acetylation of 2-amino benzothiazole derivatives in the presence of triethylamine (TEA) in chloroform . Another approach includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in dimethyl formamide (DMF) as a solvent .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization techniques are often employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-methoxy-3-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-methoxy-3-methylbenzamide is unique due to its specific structural features, such as the presence of a methoxy group and a methyl group on the benzamide moiety. These structural elements contribute to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C22H17ClN2O2S

Molecular Weight

408.9 g/mol

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-methoxy-3-methylbenzamide

InChI

InChI=1S/C22H17ClN2O2S/c1-13-6-5-7-15(20(13)27-2)21(26)24-14-10-11-17(23)16(12-14)22-25-18-8-3-4-9-19(18)28-22/h3-12H,1-2H3,(H,24,26)

InChI Key

HBDPXQIWJJKHDT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4S3)OC

Origin of Product

United States

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